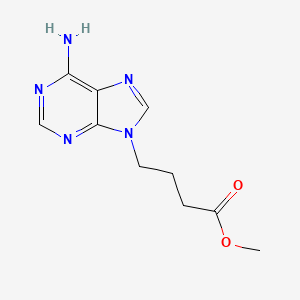
Methyl 4-(6-amino-9h-purin-9-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6-amino-9h-purin-9-yl)butanoate is a chemical compound with the molecular formula C10H13N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-amino-9h-purin-9-yl)butanoate typically involves the reaction of 6-amino-9H-purine with butanoic acid derivatives. One common method is the esterification of 6-amino-9H-purine with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(6-amino-9h-purin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 4-(6-amino-9h-purin-9-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 4-(6-amino-9h-purin-9-yl)butanoate involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound may also inhibit specific enzymes involved in nucleotide metabolism, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-9H-purin-2-ol: Another purine derivative with similar biological activity.
Ethyl 7-(2-amino-9H-purin-6-yl)thio-2-isopropyl-3-oxoheptanoate:
Methoxymethylguanine: A purine analog with similar chemical properties.
Uniqueness
Methyl 4-(6-amino-9h-purin-9-yl)butanoate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N5O2 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
methyl 4-(6-aminopurin-9-yl)butanoate |
InChI |
InChI=1S/C10H13N5O2/c1-17-7(16)3-2-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |
Clé InChI |
RXOAJJAECJUPCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


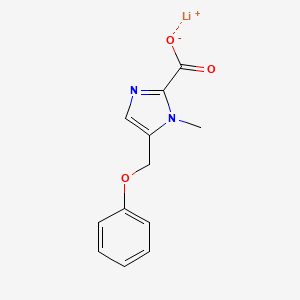
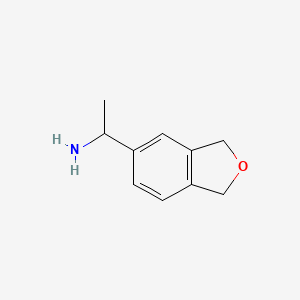


![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
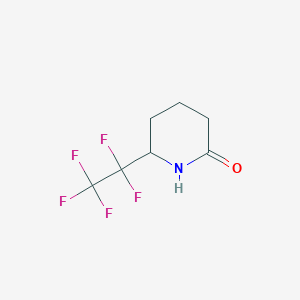
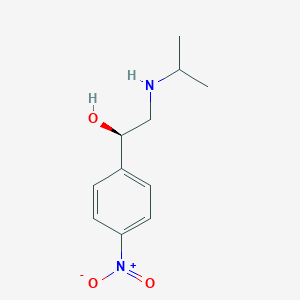
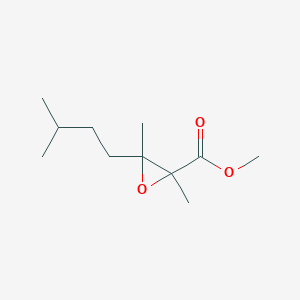
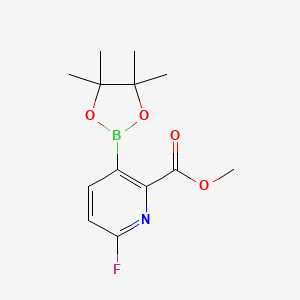
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)

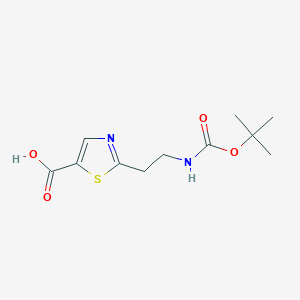
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
